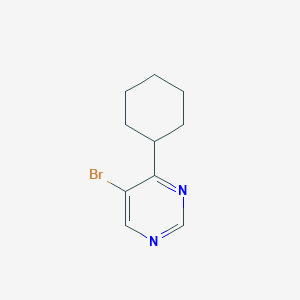

5-Bromo-4-cyclohexylpyrimidine

描述

Significance of Pyrimidine (B1678525) Scaffold in Chemical Sciences

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the realm of chemical sciences. nih.govrsc.org Its unique electronic properties and versatile reactivity have made it a subject of intense research and a cornerstone in the synthesis of numerous important molecules.

The journey of pyrimidine research began in the 19th century. While pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was reported in 1879 by Grimaux, who prepared barbituric acid. wikipedia.org The systematic study of pyrimidines commenced in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and coined the term "pyrimidin" in 1885. wikipedia.org The discovery of pyrimidine bases as core components of nucleic acids further propelled research into this fascinating class of compounds. researchgate.net

The pyrimidine nucleus is a ubiquitous motif in nature, forming the structural core of several vital biomolecules. wikipedia.org The most well-known examples are the nucleobases cytosine, thymine, and uracil, which are fundamental components of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), the molecules that carry the genetic code of all living organisms. numberanalytics.comnumberanalytics.com Beyond nucleic acids, the pyrimidine ring is also found in essential vitamins such as thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2), which play crucial roles in cellular metabolism. researchgate.netscispace.com

The structural features of the pyrimidine ring make it a privileged scaffold in medicinal chemistry. gsconlinepress.comnih.gov Its ability to participate in various biological interactions has led to the development of a wide array of therapeutic agents. tandfonline.com Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antibacterial, and anti-inflammatory drugs, among others. mdpi.comnih.gov The versatility of the pyrimidine core allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. tandfonline.com

Overview of Halogenated Pyrimidines in Organic and Medicinal Chemistry

The introduction of halogen atoms onto the pyrimidine ring is a powerful strategy for modulating the chemical and biological properties of these derivatives. Halogenation can influence a molecule's reactivity, lipophilicity, and binding interactions with biological targets. rsc.org

Halogenation, and specifically bromination, is a key transformation in the synthesis of complex pyrimidine-based molecules. rsc.orgresearchgate.net The presence of a bromine atom can significantly alter the electronic distribution within the pyrimidine ring, impacting its reactivity. acs.org In medicinal chemistry, halogenated pyrimidines have been explored for various therapeutic applications, including as radiosensitizers in cancer therapy. rsc.org The introduction of a bromine atom can enhance the efficacy of certain drugs by improving their binding affinity to target proteins or by altering their metabolic stability. nih.gov

The position of the bromine atom on the pyrimidine ring is crucial for both its synthetic utility and its biological effects. The 5-position of the pyrimidine ring is a common site for bromination. researchgate.net A bromine atom at this position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. vulcanchem.comnih.gov These reactions allow for the introduction of diverse substituents, leading to the creation of large libraries of compounds for drug discovery. From a biological perspective, the 5-bromo substituent can interact with the gatekeeper residue in the ATP-binding pocket of kinases, influencing the selectivity and potency of kinase inhibitors. nih.gov

Specific Focus on 5-Bromo-4-cyclohexylpyrimidine within Pyrimidine Research Landscape

Within the extensive family of pyrimidine derivatives, this compound emerges as a compound of specific interest for synthetic and medicinal chemistry research. It represents a carefully designed molecule that combines several key structural motifs known to be valuable in the development of biologically active agents. Its investigation is rooted in the established importance of the pyrimidine core, augmented by strategic substitutions intended to modulate its chemical and physical properties for potential targeted applications.

The structure of this compound is characterized by a precise arrangement of functional groups on the parent pyrimidine ring, each contributing to its distinct chemical personality.

The Pyrimidine Core : The foundational 1,3-diazine ring is an electron-deficient (π-deficient) aromatic system. This electronic nature influences its reactivity and its ability to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, which are often critical for binding to biological macromolecules.

The 5-Bromo Substituent : The bromine atom at the 5-position is a key feature. As a halogen, it significantly alters the electronic landscape of the pyrimidine ring. Furthermore, a bromine substituent serves as a versatile synthetic "handle." It is an excellent leaving group in various metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions. mdpi.com This allows for the straightforward introduction of a wide variety of other functional groups at this position, enabling the systematic exploration of structure-activity relationships (SAR).

The combination of a reactive halogen at C5 and a lipophilic, space-filling group at C4 on a biologically relevant pyrimidine scaffold makes this compound a unique and promising platform for chemical synthesis and library development.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 941294-28-6 synquestlabs.com |

| Molecular Formula | C₁₀H₁₃BrN₂ synquestlabs.com |

| Molecular Weight | 241.13 g/mol bldpharm.com |

| MDL Number | MFCD09475877 synquestlabs.com |

The motivation for studying this compound stems from its potential as a building block for creating novel and complex molecules with tailored biological functions. The rationale can be summarized by several key points:

Scaffold for Drug Discovery : The pyrimidine nucleus is a proven pharmacophore present in numerous approved drugs. orientjchem.org By using this established scaffold, researchers can build upon a foundation with known biological relevance.

Synthetic Versatility : The bromine atom is of paramount importance for synthetic chemists. It opens the door to a vast array of chemical transformations, allowing for the diversification of the initial structure. Researchers can create libraries of related compounds by replacing the bromine with different chemical groups, a common strategy in the early phases of drug discovery to optimize binding affinity and other pharmacological parameters.

Targeted Molecular Design : The cyclohexyl group provides a specific design element intended to probe hydrophobic interactions with biological targets. Research on other complex pyrimidines has shown that bulky groups, including cyclohexyl rings, at the C4 position are features of molecules designed to interact with specific receptors, such as the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). acs.org While that research focused on a different pyrimidine derivative, it highlights the strategic importance of a cyclohexyl group in this specific position for achieving target engagement. acs.org

In essence, this compound is not typically investigated as an end-product itself, but rather as a highly valuable intermediate. Its structure is strategically designed to serve as a versatile platform for generating a diverse set of novel chemical entities for screening in various biological assays.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-4-cyclohexylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGQEFNAVDJHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649992 | |

| Record name | 5-Bromo-4-cyclohexylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-28-6 | |

| Record name | 5-Bromo-4-cyclohexylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-cyclohexylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5 Bromo 4 Cyclohexylpyrimidine

Precursor Synthesis and Functionalization

The foundational step in the synthesis of 5-Bromo-4-cyclohexylpyrimidine is the construction of its precursor, 4-cyclohexylpyrimidine. This can be achieved through several strategic approaches, including building the pyrimidine (B1678525) ring with the cyclohexyl group already incorporated or introducing the cyclohexyl moiety onto a pre-existing pyrimidine scaffold.

The formation of the 4-cyclohexylpyrimidine intermediate is a critical phase for which various synthetic routes have been developed. These methods range from classical condensation reactions to modern transition-metal-catalyzed cross-couplings.

The principal synthesis of the pyrimidine ring often involves the cyclization of a β-dicarbonyl compound, or a synthetic equivalent, with an N-C-N containing molecule, such as an amidine, urea, or guanidine wikipedia.org. This [3+3] annulation strategy is a cornerstone of pyrimidine synthesis.

A versatile approach involves the reaction of α,β-unsaturated ketones with amidines. rsc.orgresearchgate.net In this context, a hypothetical precursor such as 1-cyclohexyl-2-propen-1-one (cyclohexyl vinyl ketone) could react with formamidine. The reaction would proceed via a Michael addition of the amidine to the unsaturated ketone, followed by intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic 4-cyclohexylpyrimidine ring. While specific examples for cyclohexylamine and malonic acid derivatives leading directly to 4-cyclohexylpyrimidine are not prevalent, the condensation of S-alkylisothioureas with β-ketoesters represents a similar and effective one-pot method for creating substituted pyrimidones, which can be further functionalized rsc.orgnih.gov. The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea, also exemplifies this type of multicomponent reaction to form dihydropyrimidinones, which can be subsequently aromatized mdpi.com.

Introducing the cyclohexyl group onto a pre-formed pyrimidine ring is another viable strategy. The pyrimidine ring is π-deficient, which facilitates nucleophilic attack at the electron-deficient carbon atoms (positions 2, 4, and 6) wikipedia.org. Direct C-alkylation can be achieved using organometallic reagents. For example, the reaction of pyrimidine with Grignard reagents like cyclohexylmagnesium bromide or organolithium reagents such as cyclohexyllithium can lead to the formation of a 1,4-adduct. Subsequent rearomatization, typically through oxidation, would yield the desired 4-cyclohexylpyrimidine wikipedia.org.

A more recent and specialized method involves the base-mediated alkylation of pyrimidines via the deletion of sulfur from aryl-alkyl sulfones. This process generates N-heterocyclic benzylic anions through the extrusion of sulfur dioxide, which can then form a C(sp²)-C(sp³) bond, offering a novel route for alkylation under mild conditions acs.org. While direct examples of introducing a simple cyclohexyl group this way are not detailed, the methodology presents a modern alternative to classical organometallic additions.

Transition-metal-catalyzed cross-coupling reactions represent a powerful and highly regioselective method for introducing substituents onto heterocyclic rings. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is particularly well-suited for this purpose researchgate.net.

The synthesis of 4-cyclohexylpyrimidine can be efficiently achieved by coupling a 4-halopyrimidine, such as 4-chloropyrimidine, with cyclohexylboronic acid or one of its esters. Studies on dihalopyrimidines, like 2,4-dichloropyrimidine, have shown that the Suzuki coupling is highly regioselective, with the initial reaction occurring preferentially at the more reactive C4 position nih.govmdpi.com. This selectivity is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond mdpi.com. This method offers high yields and excellent functional group tolerance, making it a preferred modern approach. A typical procedure would involve reacting 4-chloropyrimidine with cyclohexylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base in a suitable solvent system mdpi.comsemanticscholar.org.

Once the 4-cyclohexylpyrimidine precursor is synthesized, the final step is the introduction of a bromine atom at the 5-position. The C5 position of the pyrimidine ring is relatively electron-rich compared to the C2, C4, and C6 positions, making it susceptible to electrophilic aromatic substitution reactions like halogenation wikipedia.org.

Several reagents are effective for the direct bromination of the pyrimidine ring at the C5 position. The choice of reagent and conditions can be tailored to the specific substrate and desired outcome.

Bromine (Br₂) : Elemental bromine is a classic reagent for electrophilic bromination. The reaction of pyrimidine hydrochloride with bromine in a high-boiling point solvent like nitrobenzene at elevated temperatures (125-135°C) has been shown to produce 5-bromopyrimidine (B23866) nih.gov.

N-Bromosuccinimide (NBS) : NBS is a widely used and convenient source of electrophilic bromine. It is particularly effective for the bromination of activated aromatic and heterocyclic systems. Reactions are typically carried out in solvents like dimethylformamide (DMF) nih.gov.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) : DBDMH is another efficient and stable brominating agent. It has been used for the smooth bromination of pyrimidine nucleosides at the C5 position in aprotic solvents such as dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), or DMF. The efficiency of this reaction can be enhanced by the addition of a Lewis acid. wikipedia.orgnih.gov

Sodium Monobromoisocyanurate (SMBI) : SMBI is an effective brominating agent that has been successfully used for the C5 bromination of pyrimidine nucleosides. These reactions are often performed in aqueous solvent mixtures, such as water-acetonitrile or water-DMF, and can yield brominated products in moderate to high yields. nih.govpharmaguideline.com

The following table summarizes representative conditions for the bromination of pyrimidine derivatives using these reagents.

| Brominating Agent | Typical Substrate | Solvent | Conditions | Observations/Yield | Reference |

|---|---|---|---|---|---|

| Bromine (Br₂) | Pyrimidine Hydrochloride | Nitrobenzene | 125-135°C | Effective for the parent pyrimidine system. | nih.gov |

| N-Bromosuccinimide (NBS) | Pyrimidine Nucleosides | DMF | Ambient Temperature | Commonly used for C5 bromination. | nih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Uridine Derivatives | CH₂Cl₂, CH₃CN, DMF | Ambient Temperature; Lewis acid can enhance rate. | High yields (e.g., 95%) reported for protected nucleosides. | wikipedia.orgnih.gov |

| Sodium Monobromoisocyanurate (SMBI) | Uridine | 10% H₂O-CH₃CN | Room Temperature, with NaN₃ additive. | High yields (e.g., 94%) achieved in short reaction times (30 min). | nih.gov |

Bromination of Pyrimidine Core at the 5-Position

Regiospecificity of Bromination at C-5 Position

The bromination of the pyrimidine ring is a crucial step in the synthesis of this compound. The regioselectivity of this electrophilic aromatic substitution is directed to the C-5 position due to the electronic properties of the pyrimidine ring and the influence of the substituent at the C-4 position. The pyrimidine ring is an electron-deficient heterocycle, which generally deactivates it towards electrophilic attack. However, the presence of activating groups can facilitate such reactions.

The C-5 position of the pyrimidine ring is the most electron-rich carbon atom and is thus the most susceptible to electrophilic attack. The nitrogen atoms at positions 1 and 3 are strongly electron-withdrawing, creating partial positive charges at the C-2, C-4, and C-6 positions. This leaves the C-5 position as the preferential site for electrophilic substitution.

Common brominating agents used for this transformation include N-bromosuccinimide (NBS) and bromine (Br2) in various solvents. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the bromine electrophile attacks the electron-rich C-5 position of the pyrimidine ring.

Influence of Substituents on Bromination Efficiency and Selectivity

The nature of the substituent at the C-4 position significantly influences the efficiency and selectivity of the bromination reaction. The cyclohexyl group at the C-4 position of the pyrimidine ring is an electron-donating group through an inductive effect. This electron-donating nature increases the electron density of the pyrimidine ring, thereby activating it towards electrophilic aromatic substitution.

The presence of the cyclohexyl group enhances the rate of bromination at the C-5 position compared to an unsubstituted pyrimidine ring. While the cyclohexyl group is not a strongly activating group, its electron-donating character is sufficient to facilitate the reaction under appropriate conditions. The steric bulk of the cyclohexyl group does not significantly hinder the approach of the brominating agent to the C-5 position, allowing for efficient and selective bromination. rsc.org

Synthesis of this compound: Detailed Reaction Schemes and Optimization

The synthesis of this compound can be approached through several synthetic strategies, including both convergent and divergent pathways. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis.

Convergent and Divergent Synthetic Approaches

A convergent synthetic approach for this compound would involve the synthesis of a pre-functionalized pyrimidine precursor that already contains the cyclohexyl group, followed by a late-stage bromination step. For instance, 4-cyclohexylpyrimidine can be synthesized first and then brominated at the C-5 position. This approach is often efficient as it allows for the separate synthesis and purification of key intermediates. researchgate.net

A divergent synthetic approach , on the other hand, would start from a common pyrimidine intermediate that is first brominated and then subjected to the introduction of the cyclohexyl group. wikipedia.org For example, a suitable 4-substituted pyrimidine could be brominated at the C-5 position, and the substituent at C-4 could then be chemically transformed or replaced by a cyclohexyl group. This approach is useful for creating a library of analogs with variations at the C-4 position from a common bromo-pyrimidine intermediate. rsc.org

A plausible convergent synthesis is outlined below:

Scheme 1: Convergent Synthesis of this compound

Step 1: Synthesis of 4-cyclohexylpyrimidine A common method for the synthesis of 4-substituted pyrimidines is the condensation of a 1,3-dicarbonyl compound with an amidine. organic-chemistry.org In this case, a cyclohexyl-substituted 1,3-dicarbonyl equivalent would react with formamidine to yield 4-cyclohexylpyrimidine.

Step 2: Bromination of 4-cyclohexylpyrimidine The resulting 4-cyclohexylpyrimidine is then subjected to electrophilic bromination at the C-5 position using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as chloroform or acetonitrile to afford this compound.

Catalytic Systems and Reaction Conditions for Pyrimidine Synthesis

The synthesis of the pyrimidine core can be facilitated by various catalytic systems. For the condensation reaction between a 1,3-dicarbonyl compound and an amidine, both acid and base catalysis can be employed. Metal catalysts, such as those based on copper or palladium, have also been utilized to promote the cyclization and subsequent aromatization steps. organic-chemistry.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating pyrimidine synthesis, often leading to higher yields and shorter reaction times. researchgate.net The choice of catalyst and reaction conditions is critical for optimizing the yield and purity of the desired pyrimidine derivative.

| Catalyst System | Reaction Conditions | Typical Yields (%) | Reference |

| Acid Catalysis (e.g., p-TsOH) | Reflux in organic solvent (e.g., Toluene) | 60-80 | |

| Base Catalysis (e.g., NaOEt) | Reflux in ethanol | 70-90 | mdpi.com |

| Copper Catalysis (e.g., Cu(OAc)2) | Elevated temperatures in polar aprotic solvents | 75-95 | organic-chemistry.org |

| Palladium Catalysis | Cross-coupling strategies | Variable | mdpi.com |

Yield Optimization and Purity Enhancement Techniques

Optimizing the yield and purity of this compound requires careful control of reaction parameters. In the pyrimidine synthesis step, controlling the stoichiometry of the reactants, the reaction temperature, and the choice of catalyst and solvent are crucial. For instance, gradually adding one reactant to the other can minimize side reactions.

In the bromination step, the choice of brominating agent and reaction conditions can impact the formation of byproducts. Over-bromination or side-chain bromination can be minimized by controlling the amount of the brominating agent and the reaction temperature.

Purification of the final product is typically achieved through standard techniques such as recrystallization or column chromatography. Recrystallization is often effective for obtaining highly pure crystalline solids, while column chromatography is useful for separating the desired product from closely related impurities. The purity of the final compound can be assessed by techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Derivatization and Transformations of this compound

The bromine atom at the C-5 position of this compound serves as a versatile handle for a variety of chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the C-5 position, leading to a diverse array of novel pyrimidine derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by coupling this compound with an organoboron compound, such as a boronic acid or ester. mdpi.comillinois.edu This is a widely used method for introducing aryl, heteroaryl, or vinyl groups at the C-5 position.

Sonogashira Coupling: The Sonogashira reaction involves the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne. rsc.orgwikipedia.org This reaction is highly efficient for the synthesis of 5-alkynylpyrimidines, which are valuable precursors for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting this compound with a primary or secondary amine. wikipedia.orglibretexts.org This method provides a direct route to 5-aminopyrimidine derivatives.

The table below summarizes some of the key derivatization reactions of this compound.

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura Coupling | R-B(OH)2 | Pd(PPh3)4 / Base | 5-Aryl/Vinyl-4-cyclohexylpyrimidine | mdpi.comillinois.edu |

| Sonogashira Coupling | R-C≡CH | PdCl2(PPh3)2 / CuI / Base | 5-Alkynyl-4-cyclohexylpyrimidine | rsc.orgwikipedia.org |

| Buchwald-Hartwig Amination | R1R2NH | Pd catalyst / Ligand / Base | 5-Amino-4-cyclohexylpyrimidine | wikipedia.orglibretexts.org |

These derivatization reactions highlight the synthetic utility of this compound as a building block for the creation of complex and functionally diverse pyrimidine-based molecules.

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom at the C5 position of this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between sp2-hybridized carbon atoms. In the context of this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the C5 position. The reaction typically involves the palladium-catalyzed coupling of the bromopyrimidine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions like debromination. For substrates similar to this compound, palladium catalysts such as Pd(PPh₃)₄ and second-generation palladacycles like XPhosPdG2 are often employed to ensure efficient catalytic turnover. A variety of bases, including sodium carbonate, potassium carbonate, and potassium phosphate, are used to facilitate the transmetalation step of the catalytic cycle. The reaction is typically carried out in solvents like dioxane, toluene, or aqueous mixtures.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 80-100 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100-120 |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling provides a reliable method for the synthesis of alkynyl-substituted pyrimidines by forming a C(sp²)-C(sp) bond. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base.

This transformation is valuable for the introduction of linear alkyne functionalities, which can serve as precursors for further synthetic manipulations or as key structural motifs in pharmacologically active molecules. The reaction is generally carried out under mild conditions. Common palladium catalysts include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄, while copper(I) iodide is the most frequently used co-catalyst. The amine base, often triethylamine or diisopropylethylamine, serves to deprotonate the terminal alkyne and to neutralize the hydrogen bromide generated during the reaction.

Table 2: Typical Reaction Parameters for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp - 60 |

C-N Cross-Coupling Reactions

The Buchwald-Hartwig amination is a key C-N cross-coupling reaction that allows for the formation of arylamines from aryl halides. This methodology can be applied to this compound to introduce a variety of nitrogen-containing substituents, including primary and secondary amines, amides, and carbamates.

This palladium-catalyzed reaction requires a suitable phosphine (B1218219) ligand to facilitate the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical and often depends on the nature of the amine coupling partner. Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and BrettPhos have proven to be highly effective in these transformations. A strong base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is necessary to deprotonate the amine and generate the active nucleophile.

Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination

| Palladium Precatalyst | Ligand | Base | Solvent |

|---|---|---|---|

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene |

| Pd(OAc)₂ | RuPhos | LHMDS | Dioxane |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the bromine atom of this compound can participate in other transition metal-catalyzed transformations. The Heck reaction, for instance, allows for the coupling of the bromopyrimidine with alkenes to form substituted olefins. This reaction is typically catalyzed by a palladium(0) species in the presence of a base. The regioselectivity of the alkene insertion can be influenced by the electronic nature of the alkene and the specific reaction conditions employed.

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring

In the case of this compound, the C4 position is a primary site for nucleophilic attack. The reactivity at this position is generally higher than at the C2 position in many pyrimidine systems. Nucleophiles such as alkoxides, thiolates, and amines can displace a leaving group at the C4 position. Although the cyclohexyl group itself is not a leaving group, reactions that proceed through an SNAr(H) mechanism (nucleophilic substitution of hydrogen) at the C4 or C6 positions are also conceivable under specific oxidizing conditions.

Modifications and Functionalization of the Cyclohexyl Moiety

Detailed research findings specifically documenting the direct modification and functionalization of the cyclohexyl moiety in this compound are not extensively available in the surveyed scientific literature. General organic chemistry principles suggest several potential transformations of the cyclohexyl group, although their feasibility and selectivity in the presence of the bromopyrimidine core would require experimental validation.

Potential transformations could include:

Oxidation: The cyclohexyl ring could potentially be oxidized to a cyclohexanone or cyclohexanol (B46403) derivative under controlled conditions. However, the pyrimidine ring itself can be sensitive to oxidation, posing a challenge for selectivity.

Dehydrogenation: Catalytic dehydrogenation could, in principle, convert the cyclohexyl group to a phenyl group, yielding 5-Bromo-4-phenylpyrimidine. This transformation typically requires high temperatures and a suitable catalyst, such as palladium on carbon.

Halogenation: Free-radical halogenation of the cyclohexyl ring could introduce halogen atoms, providing further handles for synthetic diversification. The selectivity of such a reaction would likely be low, leading to a mixture of products.

Without specific literature precedents, any discussion on the functionalization of the cyclohexyl moiety remains speculative. Further experimental investigation is required to explore the synthetic possibilities of this part of the molecule.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy of 5-Bromo-4-cyclohexylpyrimidine is expected to reveal distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the cyclohexyl group. The aromatic region would feature signals for the pyrimidine protons, while the aliphatic region would be characterized by a complex set of multiplets from the cyclohexyl protons.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Pyrimidine H-2 | 8.5 - 8.7 | s (singlet) | N/A |

| Pyrimidine H-6 | 8.8 - 9.0 | s (singlet) | N/A |

| Cyclohexyl CH (methine) | 2.8 - 3.2 | m (multiplet) | - |

| Cyclohexyl CH₂ (methylene) | 1.2 - 2.0 | m (multiplet) | - |

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | 155 - 158 |

| Pyrimidine C-4 | 165 - 168 |

| Pyrimidine C-5 | 110 - 115 |

| Pyrimidine C-6 | 158 - 161 |

| Cyclohexyl C-1 (methine) | 40 - 45 |

| Cyclohexyl C-2, C-6 (methylene) | 30 - 35 |

| Cyclohexyl C-3, C-5 (methylene) | 25 - 30 |

| Cyclohexyl C-4 (methylene) | 24 - 28 |

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemistry

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the signals of directly bonded proton and carbon atoms. For instance, the signal of the cyclohexyl methine proton would show a cross-peak with the signal of the C-1 carbon of the cyclohexyl ring.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). HMBC would be instrumental in confirming the attachment of the cyclohexyl group to the C-4 position of the pyrimidine ring by showing a correlation between the pyrimidine H-6 proton and the cyclohexyl C-1 carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₃BrN₂), the expected exact mass can be calculated. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster for the molecular ion peak.

Expected Mass Spectrometry Data:

| Ion | Expected m/z | Description |

| [M]⁺ | 240.03/242.03 | Molecular ion peak showing the bromine isotopic pattern. |

| [M-Br]⁺ | 161.11 | Fragment corresponding to the loss of the bromine atom. |

| [M-C₆H₁₁]⁺ | 159.95/161.95 | Fragment corresponding to the loss of the cyclohexyl group. |

Note: The m/z values are calculated for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H bonds of the aromatic pyrimidine ring and the aliphatic cyclohexyl group, as well as C=N and C=C stretching vibrations within the pyrimidine ring.

Expected IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N Stretch | 1550 - 1650 |

| C=C Stretch (aromatic) | 1400 - 1600 |

| C-Br Stretch | 500 - 600 |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a compound and for quantitative analysis. A reversed-phase HPLC method would be suitable for this compound. The method would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Under these conditions, this compound would elute at a specific retention time. The purity of the sample can be determined by the area percentage of the main peak relative to any impurity peaks. This method can be validated for linearity, accuracy, and precision for quantitative applications.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into the elemental composition of a sample. This analytical method is crucial for verifying the empirical formula of a newly synthesized compound like this compound. The process involves the combustion of a small, precisely weighed sample under controlled conditions, followed by the quantitative analysis of the resulting combustion gases. This allows for the determination of the mass percentages of key elements such as carbon (C), hydrogen (H), and nitrogen (N). The percentage of bromine (Br) is typically determined by other methods, such as titration after combustion.

The comparison between the experimentally determined elemental composition and the theoretically calculated values derived from the compound's proposed chemical formula serves as a primary indicator of its purity and structural integrity. A close correlation between the experimental and theoretical values, generally within a ±0.4% margin, is widely accepted as confirmation of the compound's elemental composition.

For this compound, with the chemical formula C₁₀H₁₃BrN₂, the theoretical elemental composition has been calculated. These theoretical values provide a benchmark against which experimental results would be compared to affirm the successful synthesis and purity of the compound. At present, specific experimental data for this compound is not extensively available in publicly accessible literature. However, the theoretical percentages are presented below.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Moles | Mass | Mass Percent (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 49.39 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.39 |

| Bromine | Br | 79.904 | 1 | 79.904 | 32.86 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.52 |

| Total | 243.132 | 100.00 |

This table delineates the expected percentage of each constituent element in a pure sample of this compound. These calculated values are foundational for the verification of the compound's identity in a research or quality control setting. Any significant deviation from these figures in an experimental analysis would suggest the presence of impurities or an incorrect structural assignment.

Medicinal Chemistry and Biological Activity of 5 Bromo 4 Cyclohexylpyrimidine and Its Analogs

Structure-Activity Relationship (SAR) Studies of Pyrimidine (B1678525) Derivatives

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. Understanding these structure-activity relationships is crucial for the rational design of novel therapeutic agents.

The introduction of a bromine atom at the C-5 position of the pyrimidine ring has been shown to be a key determinant of the biological activity in various classes of compounds. Halogenated pyrimidines, including 5-bromopyrimidines, are recognized for their significant anticancer and antiviral properties. The C-5 position of pyrimidines is a common site for modification to enhance biological potency and selectivity.

Research has indicated that the presence of a bromine atom at the C-5 position can contribute to enhanced binding affinity to target enzymes and receptors. This is attributed to the electronic and steric properties of bromine, which can engage in favorable interactions, such as halogen bonding, within the active site of a protein. For instance, in the context of kinase inhibition, the bromo group can occupy a specific pocket in the ATP-binding site, leading to increased inhibitory potency.

Furthermore, the C-5 bromo substituent can influence the metabolic stability and pharmacokinetic profile of the molecule. The presence of the halogen can block potential sites of metabolism, thereby increasing the compound's half-life and bioavailability. A series of N,N'-(4-((5-bromo-2-(phenylamino)pyrimidin-4-yl)amino)-1,3-phenylene)diacetamide derivatives were synthesized and evaluated as Focal Adhesion Kinase (FAK) inhibitors, highlighting the importance of the 5-bromo pyrimidine core in this context. acs.org

The substitution of a cyclohexyl group at the C-4 position of the pyrimidine ring introduces a bulky, lipophilic moiety that can significantly impact the compound's interaction with its biological target. The size, shape, and conformational flexibility of the cyclohexyl ring can play a crucial role in determining the binding affinity and selectivity of the molecule.

The specific placement of substituents on the pyrimidine ring, known as positional isomerism, can have a dramatic effect on the pharmacological profile of a compound. A minor change in the substitution pattern can lead to significant differences in biological activity, selectivity, and pharmacokinetic properties. This underscores the importance of precise chemical synthesis and characterization in drug discovery.

For instance, comparing a 5-bromo-4-cyclohexylpyrimidine with a hypothetical 4-bromo-5-cyclohexylpyrimidine would likely reveal distinct biological activities. The different electronic environment and steric hindrance around the pyrimidine ring would alter the molecule's interaction with its target protein. SAR studies of various disubstituted pyrimidines have consistently shown that the position of substituents greatly influences their biological activities. frontiersin.org For example, in a series of 2,4-disubstituted pyrimidines, the nature and position of the substituents were found to be critical for their activity as dual inhibitors of estrogen receptor α (ERα) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov Similarly, studies on 2,5-disubstituted and 2,4-disubstituted pyrimidines as 5-HT2C agonists demonstrated that the substitution pattern significantly impacted their potency and selectivity. rsc.org

Pharmacological Activities of Related Pyrimidine and Bromopyrimidine Compounds

Pyrimidine and bromopyrimidine derivatives have been extensively investigated for a wide range of pharmacological activities, with a particular emphasis on their potential as anticancer agents. Their ability to inhibit various protein kinases involved in cancer cell proliferation and survival has made them a focal point of modern drug discovery efforts.

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer drugs. Many clinically approved and investigational anticancer agents feature a pyrimidine core. The antiproliferative activity of these compounds often stems from their ability to interfere with key cellular processes such as cell cycle progression, signal transduction, and DNA replication.

5-Bromopyrimidine (B23866) derivatives, in particular, have demonstrated potent anticancer activities. Their mechanism of action is often linked to the inhibition of critical enzymes, such as protein kinases, that are dysregulated in cancer cells.

Protein kinases are a large family of enzymes that play a central role in regulating cellular signaling pathways. The aberrant activity of kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrimidine-based compounds have been successfully developed as inhibitors of a wide range of kinases. The pyrimidine ring can mimic the adenine (B156593) base of ATP, allowing these inhibitors to bind to the ATP-binding site of kinases and block their catalytic activity.

The following table summarizes the inhibitory activities of various pyrimidine and bromopyrimidine derivatives against a panel of kinases implicated in cancer.

| Kinase Target | Pyrimidine-Based Inhibitor Scaffold | Key Findings |

| ULK1 | 2-aminopyrimidine | MRT67307 and MRT68921, initially developed as TBK1 inhibitors, were also found to be potent inhibitors of ULK1 and ULK2. mdpi.com |

| CDK2 | 2-Arylaminopurines (purine is a fused pyrimidine) | Modifications of the purine (B94841) core were generally tolerated without a marked loss of CDK2 inhibitory activity. acs.org |

| EGFR | Pyrimidine-5-carbonitrile | Compound 10b emerged as a potent EGFR inhibitor with an IC50 value of 8.29 ± 0.04 nM. rsc.org |

| AAK1 | Pyrazolo[1,5-a]pyrimidine | A series of pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors were developed as potent AAK1 inhibitors. biorxiv.orgtandfonline.com |

| BMP2K | Aminopyrimidine | Several aminopyrimidine compounds were identified as potent biochemical and cell-active lead compounds for BMP2K. nih.gov |

| DRAK1-2 | Aminopyrimidine | Potent biochemical and cell-active lead compounds for DRAK1 were identified from an aminopyrimidine library. nih.gov |

| MARK1-4 | Aminopyrimidine | Aminopyrimidine analogs showed inhibitory activity against MARK3/4. nih.gov |

| MLK1 | Not specified | Famlasertib, a MAP4K inhibitor, also showed activity against MLK1 and MLK3. medchemexpress.com |

| MLK3 | Not specified | Famlasertib demonstrated inhibitory activity against MLK3. medchemexpress.com |

| NUAK1 | Pyrido[2,3-d]pyrimidin-7(8H)-one | Optimization of this scaffold led to potent and selective NUAK1 inhibitors. acs.orgnih.govresearchgate.net |

| JAK2 | 2-amino-4-phenylaminopyrimidine | Macrocyclic derivatives of this scaffold were developed as potent JAK2 inhibitors. acs.org |

| IKKε | Aminopyrimidine | A panel of aminopyrimidine analogs was profiled against IKKε. nih.govacs.org |

| TBK1 | 2-aminopyrimidine | MRT67307 and MRT68921 are known TBK1 inhibitors. mdpi.com |

| AURKB | 2,4-disubstituted pyrimidines | Compound 12a showed inhibitory activity against Aurora A and Aurora B with IC50 values of 309 nM and 293 nM, respectively. nih.gov |

| FAK | 5-bromo-2-(phenylamino)pyrimidine | A series of derivatives were synthesized and evaluated as FAK inhibitors. acs.org |

Table 1: Kinase Inhibition by Pyrimidine and Bromopyrimidine Derivatives

Anticancer and Antiproliferative Activities

Mechanisms of Action (e.g., Apoptosis Induction, Autophagy Blockade)

The induction of apoptosis (programmed cell death) and the modulation of autophagy are critical mechanisms through which anticancer agents exert their effects. Research into 5-bromopyrimidine analogs has revealed their potential to influence these cellular processes.

A study on a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives identified a potent compound, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (compound 3s), which demonstrated the ability to induce apoptosis and simultaneously block autophagy in non-small cell lung cancer (NSCLC) cells. nih.gov This dual action is significant as autophagy can sometimes act as a survival mechanism for cancer cells, and its inhibition can enhance the efficacy of apoptotic cell death. The mechanism behind this activity was attributed to the inhibition of UNC51-like kinase 1 (ULK1), a key initiator of the autophagy process. nih.gov The inhibition of ULK1 by this 5-bromopyrimidine derivative highlights a specific molecular target and a promising strategy for cancer therapy. nih.gov

The interplay between autophagy and apoptosis is complex, and in some contexts, inhibiting autophagy can sensitize cancer cells to therapeutic agents. For instance, in pancreatic cancer cells, resistance to autophagy inhibitors has been linked to an increased reliance on pyrimidine metabolism. This suggests that combining autophagy inhibitors with pyrimidine analogs could be a viable therapeutic strategy to overcome resistance.

Antimicrobial and Antifungal Activities

Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of antimicrobial and antifungal activities. The introduction of a bromine atom at the C5 position of the pyrimidine ring has been shown to be a viable strategy for the development of new antimicrobial agents.

A study focused on the synthesis of novel 5-bromo-pyrimidine derivatives demonstrated their significant antibacterial and antifungal properties. ijpcbs.com The synthesized compounds were tested against a panel of standard bacterial and fungal strains. Several of the 5-bromo-pyrimidine analogs exhibited broad-spectrum antimicrobial activity. ijpcbs.com

Another study on 5-iodopyrimidine (B189635) analogs also reported good antibacterial and antifungal activities, suggesting that halogenation at the 5-position of the pyrimidine ring, in general, can contribute to antimicrobial efficacy.

The antifungal activity of pyrimidine derivatives has also been a subject of interest. A series of novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their in vitro antifungal activities against various phytopathogenic fungi. nih.gov Among the tested compounds, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide showed high antifungal activity against Phomopsis sp., with one compound exhibiting an even better EC50 value than the commercial fungicide Pyrimethanil. nih.gov

Furthermore, the synthesis of 5-bromoisatin-based pyrimidine derivatives has also yielded compounds with antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. ajpp.in

Table 1: Antimicrobial and Antifungal Activities of 5-Bromopyrimidine Analogs

| Compound Class | Organism(s) | Activity | Reference |

|---|---|---|---|

| 5-bromo-pyrimidine derivatives | Staphylococcus aureus, Streptococcus faecalis, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Saccharomyces cerevisiae, Candida tropicalis, Aspergillus niger | Broad-spectrum antimicrobial activity | ijpcbs.com |

| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | High antifungal activity | nih.gov |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | Excellent antifungal activity (EC50 = 10.5 µg/ml) | nih.gov |

| 5-bromoisatin based pyrimidine derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | Antimicrobial activity | ajpp.in |

Anti-inflammatory Activities

Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some analogs showing potent activity. The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit key inflammatory mediators. nih.gov

One study reported on a series of 2,4,6-trisubstituted pyrimidines, including 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine, which was found to be a potent anti-inflammatory and analgesic agent when compared to the standard drug ibuprofen. nih.gov

Another research effort focused on pyrimidine derivatives as selective COX-2 inhibitors, which are a major target for anti-inflammatory drugs. mdpi.com While not specifically mentioning this compound, this study underscores the potential of the pyrimidine scaffold in designing selective anti-inflammatory agents. The ability of certain pyrimidine derivatives to inhibit cyclooxygenase isoenzymes (COX-1 and COX-2) and reduce reactive oxygen species (ROS) levels further supports their anti-inflammatory potential. researchgate.net

Antiviral Activities

Other Reported Biological Activities (e.g., Anti-tubercular, Anti-convulsant, Antihypertensive, Anthelmintic, Antidepressant, Analgesic, Anti-hyperglycemic)

The versatility of the pyrimidine scaffold has led to the discovery of a wide array of other biological activities.

Anti-tubercular Activity: Pyrimidine-containing compounds have gained significant attention for their anti-tubercular activity, with some candidates entering clinical trials. researchgate.net

Anti-convulsant Activity: Several studies have reported the anticonvulsant properties of pyrimidine derivatives. researchgate.netbenthamdirect.comnih.govpensoft.net For instance, a series of novel pyrimidine derivatives were synthesized and showed activity in maximal electroshock induced seizures (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice. benthamdirect.com Another study on 7-substituted- researchgate.netshd-pub.org.rsijpsdronline.comtriazolo[4,3-f]pyrimidine derivatives also identified potent anticonvulsant agents. nih.gov

Antihypertensive Activity: Pyrimidine derivatives have been designed as antihypertensive agents. nih.gov A series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives showed the ability to reduce blood pressure in spontaneously hypertensive rats. nih.gov Other studies have also explored pyrimidine analogs as potential calcium channel blockers for the treatment of hypertension. researchgate.netmdpi.com

Anthelmintic Activity: Pyrimidine derivatives have been investigated for their activity against parasitic worms. shd-pub.org.rsijpsdronline.comderpharmachemica.comnih.govproquest.com Studies have shown that various pyrimidine analogs possess anthelmintic properties against different types of helminths. shd-pub.org.rsijpsdronline.comderpharmachemica.com

Antidepressant Activity: The potential of pyrimidine derivatives as antidepressant agents has also been explored. hygeiajournal.comnih.govnih.govresearchgate.net Certain pyrimidine derivatives have shown a significant reduction in the immobility period in forced swim and tail suspension tests in mice, indicative of an antidepressant effect. hygeiajournal.com

Analgesic Activity: Several pyrimidine derivatives have demonstrated significant analgesic activity. nih.govresearchgate.netglobalresearchonline.netnih.gov For example, novel coumarin-based pyrimidine derivatives exhibited highly significant analgesic activity comparable to the standard drug Diclofenac sodium. researchgate.net

Anti-hyperglycemic Activity: The potential of pyrimidine derivatives in the management of diabetes has been investigated. nih.govremedypublications.comremedypublications.comresearchgate.netnih.gov Studies on novel pyrimidine derivatives have shown acceptable anti-hyperglycemic activity in alloxan-induced diabetic models. researchgate.net

Table 2: Other Reported Biological Activities of Pyrimidine Analogs

| Activity | Compound Class/Analog | Key Findings | Reference(s) |

|---|---|---|---|

| Anti-tubercular | Pyrimidine-containing compounds | Several candidates in clinical trials. | researchgate.net |

| Anti-convulsant | Novel pyrimidine derivatives | Active in MES and scPTZ models. | benthamdirect.com |

| 7-substituted- researchgate.netshd-pub.org.rsijpsdronline.comtriazolo[4,3-f]pyrimidines | Potent anticonvulsant agents. | nih.gov | |

| Antihypertensive | 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazolines | Reduced blood pressure in hypertensive rats. | nih.gov |

| Pyrimidine analogs | Potential calcium channel blockers. | researchgate.netmdpi.com | |

| Anthelmintic | Pyrimidine derivatives with carboxamide and sulphonamide moieties | Possessed anthelmintic properties. | shd-pub.org.rs |

| 4-amino-2-hydroxy-6-substituted phenyl pyrimidine-5-carbonitriles | Demonstrated significant anthelmintic properties. | ijpsdronline.com | |

| Antidepressant | Pyrimidine derivatives | Reduced immobility in forced swim and tail suspension tests. | hygeiajournal.com |

| 2-((4,6-diphenylpyrimidin-2-yl)oxy)-N-phenylacetamide derivatives | Potent antidepressant activity. | nih.gov | |

| Analgesic | 3-(2-amino-6-pyrimidin-4-yl)-6-bromo-2H-chromen-2-one derivatives | Significant analgesic activity. | researchgate.net |

| 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine | Potent analgesic activity. | nih.gov | |

| Anti-hyperglycemic | 6, 7-dihydro-3-aceto substituted pentaleno [2, 1-d] pyrimidin-4-one derivatives | Acceptable anti-hyperglycemic activity. | researchgate.net |

| Fused pyrimidine derivatives | Potential antidiabetic agents. | nih.gov |

Target Identification and Validation for Pyrimidine-Based Compounds

The diverse biological activities of pyrimidine derivatives stem from their ability to interact with a wide range of biological targets. The pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, capable of forming key interactions with various enzymes and receptors.

Enzyme Inhibition and Receptor Modulation

A significant body of research has focused on pyrimidine derivatives as inhibitors of various enzymes, particularly kinases. The pyrimidine core can act as a hinge-binding motif, a crucial interaction for inhibiting kinase activity. Modifications at different positions of the pyrimidine ring, including the 5-position where the bromine atom is located in the title compound, can influence the potency and selectivity of these inhibitors.

As mentioned earlier, a 5-bromo-pyrimidine derivative was found to be a potent inhibitor of ULK1 kinase, leading to autophagy blockade and apoptosis induction in cancer cells. nih.gov This highlights a specific enzyme target for this class of compounds.

Furthermore, pyrimidine derivatives have been explored as modulators of purine and pyrimidine receptors. These receptors are involved in a multitude of physiological processes, and their modulation can have therapeutic benefits. The allosteric modulation of these receptors by small molecules, including those with a pyrimidine core, is a promising area of research for developing drugs with improved specificity and safety profiles.

In the context of anti-inflammatory activity, pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. nih.gov The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, and some pyrimidine analogs have shown promise in this regard. mdpi.com

The antihypertensive effects of certain pyrimidine derivatives are attributed to their ability to act as calcium channel blockers. researchgate.netmdpi.com By blocking the influx of calcium into smooth muscle cells, these compounds can induce vasodilation and lower blood pressure.

Protein Binding Studies and Ligand-Receptor Interactions

The interaction between a ligand and its biological target is fundamental to its therapeutic effect. For this compound and its analogs, understanding these interactions at a molecular level is crucial for rational drug design and optimization. While specific protein binding data for this compound is not extensively documented in publicly available literature, insights can be drawn from studies on structurally related pyrimidine derivatives.

The pyrimidine core serves as a versatile scaffold capable of engaging in various types of interactions within a protein's binding pocket. Hydrogen bonding is a key feature, with the nitrogen atoms of the pyrimidine ring often acting as hydrogen bond acceptors. For instance, in studies of pyrimidine derivatives targeting cyclin-dependent kinases, hydrogen bonds are frequently observed between the pyrimidine nitrogens and backbone amide hydrogens of hinge region residues in the ATP-binding site.

The substituents on the pyrimidine ring play a critical role in modulating binding affinity and selectivity. The 5-bromo group, being an electron-withdrawing and lipophilic substituent, can influence the electronic properties of the pyrimidine ring and participate in halogen bonding or hydrophobic interactions. The 4-cyclohexyl group is a bulky, lipophilic moiety that can occupy hydrophobic pockets within the binding site. The conformational flexibility of the cyclohexyl ring may also allow it to adopt an optimal orientation to maximize van der Waals contacts with nonpolar amino acid residues such as leucine, isoleucine, and valine.

In a study on 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as UNC-51-like kinase 1 (ULK1) inhibitors, the docking analysis highlighted the importance of hydrogen bond donors in the ligand for effective binding. nih.gov Although this analog replaces the cyclohexyl group with a phenoxy group, it underscores the significance of specific interactions guided by substituents on the 5-bromopyrimidine core.

| Interaction Type | Potential Interacting Group on Scaffold | Potential Interacting Residues in Protein |

| Hydrogen Bonding | Pyrimidine Ring Nitrogens | Backbone Amides (e.g., in kinase hinge region) |

| Halogen Bonding | 5-Bromo Group | Carbonyl Oxygens, Aromatic Rings |

| Hydrophobic Interactions | 4-Cyclohexyl Group, Pyrimidine Ring | Leucine, Valine, Isoleucine, Phenylalanine |

| van der Waals Forces | Entire Molecule | Complementary surfaces in the binding pocket |

Computational and In Silico Studies

Computational methods are indispensable tools in modern medicinal chemistry for predicting and analyzing the behavior of small molecules like this compound at the molecular level. These in silico techniques provide valuable insights that guide the design and synthesis of more potent and selective analogs.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For pyrimidine derivatives, docking studies are routinely used to understand their binding modes. In the context of this compound, a docking study would involve placing the molecule into the three-dimensional structure of a target protein's active site and scoring the different poses based on their predicted binding affinity. For example, in the study of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, docking analysis was crucial in comparing the binding mode of a newly synthesized inhibitor with a known compound, SBI-0206965, thereby elucidating the role of hydrogen bond donors. nih.gov A similar approach for this compound would likely show the cyclohexyl group occupying a hydrophobic pocket, while the pyrimidine core forms key hydrogen bonds.

The table below summarizes the typical output and insights gained from these computational techniques for a hypothetical protein target.

| Technique | Key Outputs | Insights for this compound |

| Molecular Docking | Binding Pose, Docking Score (kcal/mol), Key Interactions | Predicted orientation in the active site, estimation of binding affinity, identification of key hydrogen bonds and hydrophobic contacts. |

| Molecular Dynamics | Trajectory of atomic positions, RMSD, RMSF, Interaction energies | Stability of the docked pose over time, flexibility of the cyclohexyl group, conformational changes in the protein, role of water molecules. |

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model for a series of active pyrimidine analogs would typically include features like hydrogen bond acceptors (from the pyrimidine nitrogens), hydrophobic centers (from the cyclohexyl group), and potentially a halogen bond donor feature (from the 5-bromo group).

Based on the binding features of ULK1 inhibitors, a pharmacophore model was explored to discover common anchoring features for 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives. nih.gov A similar approach could be applied to design novel ligands based on the this compound scaffold. Once a pharmacophore model is developed and validated, it can be used to screen large virtual libraries of compounds to identify new molecules that match the pharmacophoric features and are therefore likely to be active. This approach accelerates the discovery of new lead compounds.

A hypothetical pharmacophore model for kinase inhibitors based on the this compound scaffold might include the features outlined in the table below.

| Pharmacophoric Feature | Corresponding Chemical Moiety |

| Hydrogen Bond Acceptor | Pyrimidine Ring Nitrogen (N1) |

| Hydrogen Bond Acceptor | Pyrimidine Ring Nitrogen (N3) |

| Hydrophobic Group | 4-Cyclohexyl Ring |

| Halogen Bond Donor / Hydrophobic | 5-Bromo Group |

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogs, a QSAR study would involve calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and correlating them with their measured biological activity (e.g., IC50 values).

The resulting QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, thereby prioritizing the synthesis of the most promising candidates. While a specific QSAR study on this compound analogs is not available in the reviewed literature, QSAR is a widely applied technique for optimizing pyrimidine-based inhibitors. For instance, QSAR studies on other pyrimidine derivatives have often highlighted the importance of lipophilicity and specific steric features for activity.

The table below illustrates the types of descriptors that would be relevant in a QSAR study of this compound analogs.

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Lipophilic | LogP, Molar Refractivity | Hydrophobic interactions with the target protein. |

| Electronic | Hammett constants, Dipole moment | Strength of hydrogen bonds and other electrostatic interactions. |

| Steric | Molecular Weight, van der Waals volume | Fit within the binding pocket, potential for steric clashes. |

| Topological | Connectivity indices | Overall shape and branching of the molecule. |

Applications in Chemical Synthesis and Materials Science

5-Bromo-4-cyclohexylpyrimidine as a Building Block in Complex Molecule Synthesis

The reactivity of the C-Br bond, particularly on an electron-deficient pyrimidine (B1678525) ring, makes this compound an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures.

Fused pyrimidine derivatives are of significant interest due to their diverse pharmacological activities. The bromine atom at the 5-position of this compound can serve as a handle for intramolecular cyclization reactions to form fused ring systems. While direct examples involving this compound are scarce, the synthesis of fused pyrimidines from other substituted pyrimidines is well-documented. For instance, novel fused pyrimidine derivatives have been synthesized through cyclization reactions of aminopyrimidine precursors with various reagents. It is conceivable that this compound could be first converted to a 5-amino or other suitably functionalized derivative, which could then undergo intramolecular cyclization to yield novel fused heterocyclic systems.

Another approach involves the initial functionalization of the 5-position via cross-coupling, followed by a subsequent cyclization step. For example, a Sonogashira coupling could introduce an alkyne, which could then participate in a cyclization cascade. Research on other bromopyrimidines has demonstrated the efficient assembly of 4-aryl-5-alkynylpyrimidines, showcasing the utility of the bromo-group in building complex heterocyclic structures researchgate.net.

A hypothetical reaction scheme for the synthesis of a fused pyrimidine system from this compound is presented below:

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Fused Ring System |

| This compound | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | 5-Alkynyl-4-cyclohexylpyrimidine | Thieno[2,3-d]pyrimidine |

| 5-Amino-4-cyclohexylpyrimidine | α-Halo Ketone | Base | 4-Cyclohexyl-pyrrolo[2,3-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine |

The synthesis of chiral pyrimidine derivatives is of great importance in medicinal chemistry, as stereochemistry often plays a crucial role in biological activity. While no specific methods for the synthesis of chiral derivatives from this compound have been reported, the pyrimidine core can be functionalized with chiral auxiliaries or subjected to asymmetric transformations.

One potential strategy would involve the asymmetric synthesis of the cyclohexyl moiety prior to its introduction to the pyrimidine ring. Alternatively, the existing this compound could be subjected to stereoselective reactions. For example, a chiral catalyst could be employed in a cross-coupling reaction to introduce a chiral substituent at the 5-position. The development of such synthetic routes would be a valuable contribution to the field of asymmetric synthesis.

Precursors for Functional Materials and Probes

The unique electronic properties of the pyrimidine ring, combined with the reactivity of the C-Br bond, make this compound a promising precursor for the development of functional materials, including fluorescent probes and imaging agents.

Fluorescent probes are indispensable tools in biological and medical research for visualizing and tracking biomolecules. The pyrimidine scaffold is a component of some fluorescent dyes. The bromine atom in this compound allows for the straightforward introduction of fluorophores or moieties that modulate fluorescence through established cross-coupling methodologies.

For instance, a Suzuki or Sonogashira coupling reaction could be used to attach a fluorescent aromatic or heteroaromatic group to the pyrimidine ring. The photophysical properties of the resulting molecule could then be fine-tuned by further modifications. While direct synthesis from this compound is not reported, the general principle is well-established for other bromo-aromatic compounds in the synthesis of fluorescent probes nih.govnih.govmdpi.com. A study on 5-bromo-4',5'-bis(dimethylamino)fluorescein highlights how a bromine moiety can be utilized in cross-coupling reactions to prepare fluorescent derivatives rsc.org.

| Coupling Reaction | Reactant | Fluorophore Introduced | Potential Application |

| Suzuki Coupling | Arylboronic acid | Substituted phenyl, naphthyl, etc. | Cellular imaging |

| Sonogashira Coupling | Terminal alkyne with a fluorophore | Dansyl, Coumarin (B35378), etc. | Biosensing |

| Buchwald-Hartwig Amination | Fluorescent amine | N-arylaminonaphthalene | DNA/RNA labeling |

Building upon the principles of fluorescent probe synthesis, this compound could be a precursor for more complex sensors and imaging agents. For example, a chelating group could be introduced at the 5-position, which, upon binding to a specific metal ion, could trigger a change in fluorescence, enabling the detection of that ion.

Furthermore, the lipophilic nature of the cyclohexyl group could enhance cell membrane permeability, a desirable property for intracellular imaging agents. The development of multimodal imaging agents, which combine nuclear and near-infrared fluorescence imaging, is a growing field nih.gov. The functionalization of this compound could lead to novel scaffolds for such dual-labeled agents. The development of molecular imaging probes is a chemistry-driven field where versatile building blocks are highly sought after nih.gov.

Catalysis and Reaction Development Utilizing Bromopyrimidine Scaffolds

The pyrimidine scaffold itself can act as a ligand for transition metals, and derivatives of this compound could find applications in catalysis. The nitrogen atoms of the pyrimidine ring can coordinate to a metal center, and the substituents at the 4- and 5-positions can be modified to tune the electronic and steric properties of the resulting ligand.

While there are no specific reports of this compound being used in catalysis, the broader field of bioorthogonal catalysis is exploring a diversity of scaffolds for creating catalysts that can function in biological systems researchgate.netnih.gov. The pyrimidine core is a biologically relevant scaffold, suggesting that pyrimidine-based catalysts could have interesting applications in chemical biology. The development of new ligands is crucial for advancing transition-metal catalysis, and this compound offers a platform for synthesizing a variety of potential new ligand structures through modification at the bromine position.

Role in Palladium-Catalyzed Reactions

The carbon-bromine bond at the 5-position of the pyrimidine ring is susceptible to oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycle of several important cross-coupling reactions. This reactivity makes this compound a key intermediate for the synthesis of more complex pyrimidine derivatives. wikipedia.orgwikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. wikipedia.orglibretexts.org this compound can act as the halide partner in Suzuki-Miyaura coupling reactions to introduce aryl or vinyl substituents at the 5-position of the pyrimidine ring. The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgnih.gov While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the reactivity of similar 5-bromopyrimidine (B23866) systems suggests its utility in this transformation. mdpi.comresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org this compound can be employed as the aryl halide component to introduce a wide range of primary and secondary amines at the 5-position. The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond. libretexts.orgorganic-chemistry.org This reaction provides a direct route to 5-amino-4-cyclohexylpyrimidine derivatives, which are of interest in medicinal chemistry. nih.govbeilstein-journals.org

Sonogashira Coupling: For the synthesis of alkynyl-substituted pyrimidines, the Sonogashira coupling is the reaction of choice. libretexts.orgwikipedia.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org this compound can serve as the halide partner, reacting with various terminal alkynes to produce 5-alkynyl-4-cyclohexylpyrimidines. These products are versatile intermediates that can undergo further transformations. researchgate.netnih.gov

Below is a table summarizing the general conditions for these palladium-catalyzed reactions with aryl bromides as a substrate.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/BINAP, Pd(OAc)₂/XPhos | NaOt-Bu, K₂CO₃ | Toluene, THF |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF |

Photoredox Catalysis Applications